Cas no 1153252-65-3 (2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide)
2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
- 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
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- Inchi: 1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14)
- InChI Key: YCBNAGXBTZBBPZ-UHFFFAOYSA-N
- SMILES: O=C(CN1CCC(CC1)N)NCCOC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 191
- XLogP3: -0.9
- Topological Polar Surface Area: 67.6
2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A175471-100mg |
2-(4-aminopiperidin-1-yl)-n-(2-methoxyethyl)acetamide |
1153252-65-3 | 100mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A175471-500mg |
2-(4-aminopiperidin-1-yl)-n-(2-methoxyethyl)acetamide |
1153252-65-3 | 500mg |
$ 435.00 | 2022-06-08 | ||
| TRC | A175471-1g |
2-(4-aminopiperidin-1-yl)-n-(2-methoxyethyl)acetamide |
1153252-65-3 | 1g |
$ 680.00 | 2022-06-08 | ||
| Life Chemicals | F1908-0595-0.25g |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide |
1153252-65-3 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-0595-0.5g |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide |
1153252-65-3 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-0595-1g |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide |
1153252-65-3 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-0595-2.5g |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide |
1153252-65-3 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-0595-5g |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide |
1153252-65-3 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-0595-10g |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide |
1153252-65-3 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide: A Comprehensive Overview
The compound 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide, identified by the CAS number 1153252-65-3, is a structurally complex organic molecule with significant potential in various pharmacological applications. This compound has garnered attention in recent years due to its unique chemical properties and promising biological activities. The molecule consists of a piperidine ring, an amide group, and a methoxyethyl substituent, which collectively contribute to its diverse functional groups and reactivity.
Recent studies have highlighted the importance of 4-Aminopiperidine derivatives in drug discovery, particularly in the development of agents targeting central nervous system disorders. The presence of the amide group in this compound enhances its ability to form hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and receptors. Additionally, the methoxyethyl substituent introduces hydrophilic properties, potentially improving the compound's solubility and bioavailability.
The synthesis of 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide involves a multi-step process that typically includes nucleophilic substitution and amide bond formation. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for pharmacological testing. Recent advancements in green chemistry have also been applied to minimize environmental impact during synthesis.
In terms of pharmacology, this compound has shown potential as a modulator of various ion channels and receptors. For instance, studies have demonstrated its ability to interact with nicotinic acetylcholine receptors, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Furthermore, its structural similarity to known analgesics suggests it may possess pain-relieving properties.
The application of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed key interactions that contribute to its binding affinity with target proteins. These insights are invaluable for guiding further optimization of the compound's structure to improve efficacy and reduce off-target effects.
In conclusion, 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide represents a promising lead compound in drug discovery research. Its unique chemical structure, coupled with recent advances in synthetic and computational techniques, positions it as a valuable tool for addressing unmet medical needs. Continued exploration into its pharmacokinetics, toxicity profile, and therapeutic potential will undoubtedly shed further light on its clinical utility.
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